2H-1,4-benzothiazin-3-amine
Overview
Description
2H-1,4-benzothiazin-3-amine is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-benzothiazin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α-haloketones under basic conditions to form the benzothiazine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2H-1,4-benzothiazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazines .
Scientific Research Applications
2H-1,4-benzothiazin-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.
Medicine: Benzothiazine derivatives are investigated for their potential as anti-inflammatory, analgesic, and neuroprotective agents.
Mechanism of Action
The mechanism of action of 2H-1,4-benzothiazin-3-amine involves its interaction with various molecular targets. For example, it can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This action is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease. The compound may also interact with DNA and proteins, disrupting cellular processes in microorganisms and cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2H-1,4-benzothiazin-3-one
- 2H-1,4-benzothiazin-3-thiol
- 2H-1,4-benzothiazin-3-carboxylic acid
Uniqueness
2H-1,4-benzothiazin-3-amine is unique due to its specific amine functional group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazine derivatives. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
2H-1,4-benzothiazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-8-5-11-7-4-2-1-3-6(7)10-8/h1-4H,5H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZQHWWTOVFQFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356151 | |
Record name | 2H-1,4-benzothiazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65242-80-0 | |
Record name | 2H-1,4-benzothiazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 2H-1,4-benzothiazin-3-amine in the context of Trypanosoma cruzi ?
A1: Trypanosoma cruzi is a parasite that causes Chagas disease, a neglected tropical disease affecting millions worldwide. Spermidine synthase is an enzyme essential for Trypanosoma cruzi survival and proliferation. The research paper describes the crystal structure of this parasite's spermidine synthase in complex with this compound. This structural information provides crucial insights into how the compound interacts with the enzyme. Understanding this interaction at a molecular level can be instrumental in designing new and potent drugs targeting Trypanosoma cruzi spermidine synthase, paving the way for novel Chagas disease treatments. []
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